molecular formula C15H14FNO4S B4740503 N-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorophenyl)methanesulfonamide

N-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorophenyl)methanesulfonamide

Cat. No. B4740503
M. Wt: 323.3 g/mol
InChI Key: PAXPPVWLVJFWNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorophenyl)methanesulfonamide, also known as BDF 9000, is a chemical compound used in scientific research. It is a selective antagonist for the 5-HT1A receptor, which is a subtype of serotonin receptor. The compound has been studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

N-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorophenyl)methanesulfonamide 9000 acts as a selective antagonist for the 5-HT1A receptor, which is a subtype of serotonin receptor. The 5-HT1A receptor is involved in regulating mood, anxiety, and stress responses, and it is also implicated in the pathophysiology of various neurological and psychiatric disorders. By blocking the 5-HT1A receptor, N-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorophenyl)methanesulfonamide 9000 modulates the activity of the serotonin system, which is involved in the regulation of mood, anxiety, and other physiological processes.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorophenyl)methanesulfonamide 9000 has been shown to have anxiolytic and antidepressant effects in animal models, which are likely mediated by its effects on the serotonin system. The compound has also been studied for its potential neuroprotective effects, which may be due to its ability to modulate the activity of the serotonin system.

Advantages and Limitations for Lab Experiments

N-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorophenyl)methanesulfonamide 9000 is a potent and selective antagonist for the 5-HT1A receptor, which makes it a valuable tool for studying the role of this receptor in various neurological and psychiatric disorders. However, the compound has limitations in terms of its solubility and stability, which may affect its use in certain experimental settings.

Future Directions

There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorophenyl)methanesulfonamide 9000. One potential area of investigation is the development of more stable and soluble analogs of the compound, which may improve its utility in experimental settings. Another area of research is the exploration of the compound's potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and Parkinson's disease. Finally, further research is needed to elucidate the mechanisms underlying the compound's effects on the serotonin system and its potential neuroprotective effects.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorophenyl)methanesulfonamide 9000 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and Parkinson's disease. The compound has been shown to have anxiolytic and antidepressant effects in animal models, and it has also been studied for its potential neuroprotective effects.

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO4S/c16-13-4-1-11(2-5-13)9-22(18,19)17-8-12-3-6-14-15(7-12)21-10-20-14/h1-7,17H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAXPPVWLVJFWNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNS(=O)(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorophenyl)methanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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